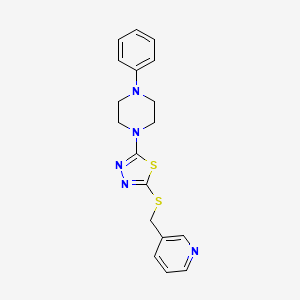

![molecular formula C8H15NO2 B2586823 (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-27-8](/img/structure/B2586823.png)

(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

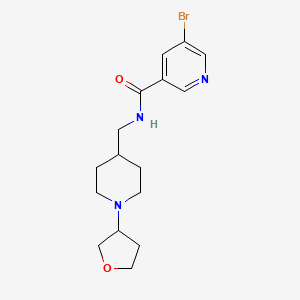

This compound is a spirocyclic compound, which means it has two rings sharing a single atom, in this case, a carbon atom. The “7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane” part of the name suggests that one of the rings is a seven-membered ring with an isopropyl (propan-2-yl) substituent, and the other is a four-membered ring. The “2,5-dioxa-8-aza” indicates the presence of two oxygen atoms and one nitrogen atom in the seven-membered ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the spirocyclic nature of the molecule. The presence of oxygen and nitrogen atoms within the ring structure also suggests potential for hydrogen bonding and other polar interactions .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The presence of oxygen and nitrogen atoms could make it reactive towards a variety of reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The spirocyclic structure, along with the presence of oxygen and nitrogen atoms, could impact properties like polarity, solubility, boiling point, and melting point .科学研究应用

Synthesis and Structural Analysis

Research has explored the synthesis and structural characteristics of compounds similar to (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane, which are pivotal in the development of various synthetic routes and applications in medicinal chemistry. For instance, an efficient procedure has been developed for transforming related spirocyclic compounds, demonstrating their utility as building blocks in the synthesis of natural compounds with antitumor activities, such as arenamides A and C (Shklyaruck, 2015). Additionally, the synthesis of unknown seven-membered lactones through oxidative transformations showcases the chemical versatility and potential for the creation of novel compounds with unique structural features (Ishmuratov et al., 2012).

Enzymatic Selectivity and Biological Implications

The stereochemistry of spirocyclic compounds like (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane plays a significant role in their biological activity. Research into the stereochemical preference of yeast epoxide hydrolase for certain epimers of 1-oxaspiro[2.5]octanes reveals the importance of molecular orientation in enzymatic reactions, which could have implications for drug development and the detoxification of harmful compounds (Weijers et al., 2007).

Drug Discovery and Dipeptide Isosteres

In the realm of drug discovery, the structural motifs present in (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane are instrumental in the creation of novel, multifunctional modules for pharmaceutical applications. New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as potential scaffolds for drug discovery, emphasizing the role of spirocyclic compounds in the generation of diverse molecular libraries (Li et al., 2013).

Catalytic Oxidation and Chemical Transformations

The catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen, facilitated by compounds structurally related to (7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane, demonstrates the potential of these compounds in catalytic processes. Such reactions are critical for the efficient synthesis of various organic compounds, highlighting the utility of spirocyclic structures in organic synthesis and catalysis (Iwahama et al., 2000).

属性

IUPAC Name |

(7R)-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)7-3-11-8(9-7)4-10-5-8/h6-7,9H,3-5H2,1-2H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYFEVUPAKTUDN-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC2(N1)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC2(N1)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 124704768 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)

![2-Amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586747.png)

![2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2586753.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2586754.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2586756.png)

![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2586760.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2586763.png)